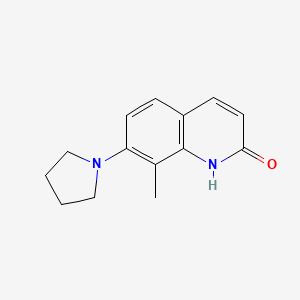

8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. researchgate.net Recognized as a "privileged scaffold," its structure is a recurring motif in a multitude of pharmacologically active compounds. nih.gov The versatility of the quinoline ring allows for functionalization at various positions, enabling the synthesis of a diverse library of derivatives with a wide spectrum of biological activities. mdpi.com

Quinoline-based compounds have been successfully developed into drugs for treating a vast range of diseases. nih.gov The scaffold is integral to antimalarials, antibacterials, anticancer agents, and anti-inflammatory drugs. nih.gov Its unique structural features allow it to interact with various biological targets, including enzymes and receptors, often through mechanisms like DNA intercalation, enzyme inhibition, or receptor antagonism. The continued interest in quinoline derivatives stems from their proven therapeutic success and the potential for discovering novel bioactive molecules with improved efficacy and specificity.

Structural Features and Systematic Nomenclature of 8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol

The compound this compound is a specifically substituted derivative of the quinoline core. Its systematic IUPAC name is This compound . An examination of its name reveals its precise molecular architecture:

Quinolin-2-ol : This is the parent structure, indicating a quinoline ring with a hydroxyl (-OH) group at the C2 position. This structure is also commonly known by its keto tautomer, quinolin-2(1H)-one.

8-Methyl : A methyl (-CH₃) group is attached to the C8 position of the quinoline ring.

7-(pyrrolidin-1-yl) : A pyrrolidine (B122466) ring is connected via its nitrogen atom (position 1) to the C7 position of the quinoline core.

While detailed experimental research findings for this specific compound are not widely available in public literature, its basic chemical properties can be calculated based on its structure.

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O |

| Molecular Weight | 228.29 g/mol |

| Systematic IUPAC Name | This compound |

Tautomeric Considerations in Quinolin-2-ol Systems

A critical chemical feature of quinolin-2-ol and its derivatives is the phenomenon of tautomerism, specifically keto-enol tautomerism. These compounds exist in a dynamic equilibrium between two isomeric forms: the aromatic alcohol (enol) form, quinolin-2-ol , and the non-aromatic lactam (keto) form, quinolin-2(1H)-one .

In the solid state and in non-polar solvents, the equilibrium for the parent compound heavily favors the quinolin-2(1H)-one form. This preference is largely attributed to the greater stability of the amide group in the keto form compared to the enol's iminol group. Factors such as solvent polarity and the electronic nature of substituents on the quinoline ring can influence the position of this equilibrium.

For this compound, the specific substituents at the C7 and C8 positions would be expected to modulate this tautomeric balance. The electron-donating nature of both the methyl and pyrrolidinyl groups could influence the electron density within the fused ring system, potentially altering the relative stability of the keto and enol forms. However, without specific experimental studies on this molecule, the precise effect of these substituents on the tautomeric equilibrium remains a subject for empirical investigation.

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

8-methyl-7-pyrrolidin-1-yl-1H-quinolin-2-one |

InChI |

InChI=1S/C14H16N2O/c1-10-12(16-8-2-3-9-16)6-4-11-5-7-13(17)15-14(10)11/h4-7H,2-3,8-9H2,1H3,(H,15,17) |

InChI Key |

INVDZJJOHSNJKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C=C2)N3CCCC3 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methyl 7 Pyrrolidin 1 Yl Quinolin 2 Ol

General Strategies for the Construction of Substituted Quinoline (B57606) Scaffolds

The quinoline ring system is a prominent heterocyclic motif in medicinal chemistry and materials science. wikipedia.org Consequently, a multitude of methods for its synthesis have been developed over the years. nih.govfrontiersin.org These can be broadly categorized into classical named reactions and modern catalytic approaches.

Classical methods often involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors. Notable examples include:

Skraup Synthesis: This method utilizes glycerol, aniline (B41778), an oxidizing agent (such as nitrobenzene), and sulfuric acid to produce quinolines. nih.gov

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction employs α,β-unsaturated aldehydes or ketones in the presence of a Lewis or Brønsted acid. nih.gov

Combes Quinoline Synthesis: This involves the acid-catalyzed reaction of anilines with β-diketones. wikipedia.org

Conrad-Limpach Synthesis: This method uses anilines and β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgfrontiersin.org

Gould-Jacobs Reaction: This reaction between an aniline and ethyl ethoxymethylenemalonate is particularly useful for preparing 4-hydroxyquinoline-3-carboxylic acid derivatives. nih.gov

Friedländer Synthesis: This involves the base- or acid-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. nih.gov

Modern approaches often employ transition-metal catalysis to achieve the quinoline scaffold with high efficiency and functional group tolerance. nih.gov These methods include transition metal-free syntheses and transition metal-mediated protocols. nih.gov Some innovative techniques also utilize microwave irradiation or ultrasound to accelerate reaction times and improve yields. nih.govfrontiersin.org

| Reaction Name | Reactants | Key Features | Typical Products |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent, Sulfuric Acid | Harsh reaction conditions | Unsubstituted or simply substituted quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | More versatile than Skraup | Substituted quinolines |

| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed | 2,4-Disubstituted quinolines |

| Conrad-Limpach | Aniline, β-Ketoester | Forms 4-hydroxyquinolines | Quinolin-4-ones |

| Gould-Jacobs | Aniline, Ethyl ethoxymethylenemalonate | Stepwise cyclization | 4-Hydroxyquinoline-3-carboxylates |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, α-Methylene Ketone/Aldehyde | Convergent | Polysubstituted quinolines |

Approaches for C-2 Hydroxylation and Quinolin-2-one Formation

The quinolin-2-ol moiety exists in tautomeric equilibrium with its corresponding keto form, quinolin-2(1H)-one. The formation of this structural feature can be achieved through several synthetic routes.

One common approach is the direct oxidation or hydroxylation of a pre-formed quinoline ring at the C-2 position. This can be accomplished using various oxidizing agents. researchgate.netacs.org For instance, copper-catalyzed hydroxylation has been reported for the ortho C-H bond of aromatic rings directed by a quinoline group. acs.orgacs.org Another method involves the biotransformation of quinoline using microorganisms, which can lead to the formation of 2-hydroxyquinoline. nih.gov

Alternatively, the quinolin-2-one scaffold can be constructed directly through cyclization reactions. For example, the palladium-catalyzed cyclization of N-(2-formylaryl)alkynamides provides an efficient route to 2-quinolinone derivatives. organic-chemistry.org Similarly, the intramolecular cyclization of N-aryl cinnamides promoted by triflic anhydride (B1165640) can yield polysubstituted quinolin-2(1H)-ones. organic-chemistry.org One-pot syntheses involving palladium-catalyzed C-H activation and cyclization of anilines are also effective for creating quinolinone derivatives. organic-chemistry.orgnih.gov

Methods for Introducing the Pyrrolidine (B122466) Moiety at C-7

The introduction of a pyrrolidine group at the C-7 position of the quinoline ring is a key step in the synthesis of the target compound. This can be achieved through several strategies, primarily involving Mannich-type reactions or direct amination/coupling reactions.

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons. mdpi.com In the context of 8-hydroxyquinoline (B1678124), the C-7 position is activated towards electrophilic substitution, making it an ideal substrate for the Mannich reaction. acs.org This reaction typically involves the condensation of 8-hydroxyquinoline, an aldehyde (commonly formaldehyde), and a secondary amine, in this case, pyrrolidine. mdpi.comresearchgate.net

The reaction proceeds via the formation of an Eschenmoser-like salt from the aldehyde and the secondary amine, which then acts as the electrophile that attacks the electron-rich C-7 position of the 8-hydroxyquinoline ring. mdpi.comacs.org This method offers a straightforward and efficient way to introduce the pyrrolidin-1-ylmethyl group at the C-7 position. nih.govresearchgate.net

An alternative approach to installing the pyrrolidine moiety is through direct amination or cross-coupling reactions at a pre-functionalized C-7 position. For instance, a 7-haloquinoline derivative can undergo a nucleophilic aromatic substitution (SNA r) reaction with pyrrolidine. This reaction is often facilitated by the presence of an activating group on the quinoline ring.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also highly effective for forming the C-N bond between a 7-haloquinoline and pyrrolidine. These methods offer a broad substrate scope and good functional group tolerance. Direct C-H amination strategies, while less common for this specific transformation, are an emerging area of research and could potentially be applied. rsc.org

Methodologies for C-8 Methylation of the Quinoline Ring

The introduction of a methyl group at the C-8 position of the quinoline ring can be accomplished through several methods. One approach is to start with a pre-methylated aniline, such as 2-methylaniline, and then construct the quinoline ring using one of the general methods described in section 2.1. This ensures the methyl group is in the desired position from the outset.

Alternatively, direct methylation of a pre-formed quinoline scaffold can be achieved. This typically involves C-H activation at the C-8 position. Rhodium-catalyzed C-H methylation of 8-methylquinolines has been reported. researchgate.net Site-selective C8-alkylation of quinoline N-oxides under rhodium(III) catalysis has also been described, which could be adapted for methylation. nih.govskku.edu Metal-free C8-H functionalization of quinoline N-oxides represents another potential route. rsc.org

Convergent and Linear Synthetic Strategies for the Target Compound

The synthesis of 8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol can be approached using either a linear or a convergent strategy.

| Step | Transformation | Intermediate |

|---|---|---|

| 1 | Construction of 8-methylquinoline (B175542) scaffold | 8-Methylquinoline |

| 2 | Hydroxylation at C-2 | 8-Methylquinolin-2-ol |

| 3 | Introduction of a leaving group at C-7 | 7-Bromo-8-methylquinolin-2-ol |

| 4 | Coupling with pyrrolidine | This compound |

| Fragment A Synthesis | Fragment B Synthesis | Coupling and Final Steps |

|---|---|---|

| Synthesis of 2-methyl-3-(pyrrolidin-1-yl)aniline | Preparation of a suitable three-carbon electrophile (e.g., acrylic acid derivative) | Condensation and cyclization of Fragment A and Fragment B to form the quinolin-2-one ring |

Theoretical Aspects of Molecular Structure and Reactivity

Electronic Properties and Aromaticity of the Substituted Quinoline (B57606) System

Pyrrolidinyl Group (C-7): The nitrogen atom of the pyrrolidine (B122466) ring possesses a lone pair of electrons that can be donated into the quinoline's π-system through resonance. This classifies the pyrrolidinyl group as a strong electron-donating group (EDG). This donation increases the electron density of the aromatic system, particularly on the carbocyclic (benzene) ring.

Methyl Group (C-8): As an alkyl group, the methyl substituent acts as a weak electron-donating group through an inductive effect, pushing electron density into the ring via the sigma bond framework. numberanalytics.com

Hydroxyl/Oxo Group (C-2): The C-2 hydroxyl group exists in tautomeric equilibrium with its keto form, 2-quinolone (see section 3.2). In the hydroxyl form, the oxygen's lone pairs can donate into the ring via resonance, while in the quinolone form, the carbonyl group is electron-withdrawing. oup.comresearchgate.net

The aromaticity of the quinoline system is also affected. While the benzene-type ring retains strong aromatic character, the pyridine-type ring's aromaticity can be influenced by the C-2 substituent. The predominance of the 2-quinolone tautomer can reduce the aromatic character of the heterocyclic ring due to the introduction of an sp3-hybridized nitrogen and a carbonyl group, which disrupts the cyclic π-conjugation to some extent.

| Substituent | Position | Electronic Effect | Impact on Quinoline System |

|---|---|---|---|

| Pyrrolidin-1-yl | C-7 | Strongly Electron-Donating (Resonance) | Increases electron density on the carbocyclic ring |

| Methyl | C-8 | Weakly Electron-Donating (Inductive) | Slightly increases electron density on the carbocyclic ring |

| Hydroxyl / Oxo | C-2 | Donating (OH) or Withdrawing (C=O) | Modulates electron density of the heterocyclic ring; influences tautomeric equilibrium |

Influence of the C-2 Hydroxyl Group on Protonation States and Intramolecular Interactions

The hydroxyl group at the C-2 position is pivotal to the molecule's chemical properties, primarily due to keto-enol tautomerism. 2-Hydroxyquinoline exists in a dynamic equilibrium with its tautomeric form, quinolin-2(1H)-one, often referred to as 2-quinolone or carbostyril. nih.govresearchgate.net For this class of compounds, the equilibrium overwhelmingly favors the 2-quinolone form in most conditions. oup.comhelsinki.fi This preference is significant as it alters the electronic properties and hydrogen bonding capabilities of the heterocyclic ring.

Stereoelectronic Effects and Conformational Analysis of the C-7 Pyrrolidine Moiety

The five-membered pyrrolidine ring is not planar and adopts puckered "envelope" or "twist" conformations to minimize steric strain. beilstein-journals.orgnih.gov The specific conformation is described by its pseudorotation parameters. beilstein-journals.org When attached to the quinoline ring at C-7, the pyrrolidine ring's conformation and its orientation relative to the aromatic plane are governed by stereoelectronic effects.

One key stereoelectronic interaction is the alignment of the nitrogen lone pair with the π-system of the quinoline ring. For maximal resonance donation, the nitrogen lone pair orbital must be parallel to the p-orbitals of the aromatic system. This requirement imposes a significant restriction on the rotation around the C7-N bond and influences the puckering of the pyrrolidine ring. The system will favor a conformation that optimizes this π-conjugation while minimizing steric clashes with the adjacent C-8 methyl group. Inductive and stereoelectronic factors are known to control the puckering of the pyrrolidine ring. nih.govbeilstein-journals.org

Steric and Electronic Contributions of the Methyl Group at C-8

Electronic Contributions: As mentioned, the methyl group is a weak electron-donating group via the inductive effect. numberanalytics.com This effect complements the stronger resonance donation from the C-7 pyrrolidinyl group, further increasing the electron density of the carbocyclic ring and activating it towards electrophilic attack.

Steric Contributions: The C-8 position is a "peri" position, located adjacent to the heterocyclic nitrogen atom (N-1) and the C-7 substituent. The placement of a methyl group here introduces significant steric hindrance.

Interaction with the Pyrrolidine Moiety: The C-8 methyl group sterically interacts with the C-7 pyrrolidinyl group, restricting its rotation and influencing its conformational preference as discussed above.

Interaction with the Heterocyclic Ring: The proximity to the N-1 position can create steric strain that may cause slight out-of-plane distortions in the quinoline skeleton to relieve the congestion. This can subtly affect the planarity and aromaticity of the system.

This steric crowding around the C-7 and C-8 positions is a defining structural feature of the molecule.

Predicted Sites of Reactivity and Potential for Further Derivatization

The combination of the different substituents allows for predictions regarding the molecule's reactivity towards various chemical transformations.

Electrophilic Aromatic Substitution (EAS): In general, electrophilic substitution on the quinoline ring occurs on the more electron-rich carbocyclic ring, preferentially at the C-5 and C-8 positions. quimicaorganica.orgquora.comreddit.com In this specific molecule, the C-7 pyrrolidinyl and C-8 methyl groups are strong activating groups. The pyrrolidinyl group, being an amino derivative, is a powerful ortho-, para-director.

The position ortho to the C-7 pyrrolidinyl group is C-8, which is already substituted.

The other ortho position is C-6.

The position para to the C-7 pyrrolidinyl group is C-5.

Given the powerful activating and directing effect of the amino-type substituent at C-7, electrophilic attack is strongly predicted to occur at the C-5 position . The C-6 position is also activated, but the C-5 position is generally more favored in quinolines and is para to the strongest activating group. The existing C-8 methyl group further activates the ring but its directing influence is secondary to the pyrrolidinyl group.

Nucleophilic Substitution: Nucleophilic attack on the quinoline nucleus typically occurs at the electron-deficient C-2 and C-4 positions. quora.comyoutube.com

The C-2 position is already functionalized as a hydroxyl/oxo group. In the quinolone tautomer, this position is part of an amide system and is less susceptible to typical nucleophilic aromatic substitution. However, reactions at the carbonyl oxygen or N-H are possible.

The C-4 position remains a potential site for nucleophilic attack, especially if the reaction conditions involve activation of the ring (e.g., via N-oxidation) or if a suitable leaving group were present.

Potential for Further Derivatization: The molecule offers several handles for further chemical modification:

At the Carbocyclic Ring: Electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions would likely occur at the C-5 position.

At the Heterocyclic Ring: The N-H group of the 2-quinolone tautomer can be alkylated or acylated. The carbonyl oxygen can undergo reactions typical of amides.

At the Pyrrolidine Ring: While the ring itself is saturated, functionalization could be achieved through more advanced methods if desired.

| Reaction Type | Predicted Primary Site | Justification |

|---|---|---|

| Electrophilic Aromatic Substitution | C-5 | Activated and directed by the C-7 pyrrolidinyl group (para-directing) and C-8 methyl group. |

| Nucleophilic Substitution | C-4 | Electron-deficient position in the pyridine (B92270) ring. |

| Derivatization | N-1 (Amide) | The N-H of the 2-quinolone tautomer is available for alkylation/acylation. |

Structure Activity Relationship Sar Hypotheses in Substituted Quinoline Derivatives

General Principles of SAR for Quinoline-Based Compounds

Key principles of SAR for quinoline (B57606) compounds include:

Substituent Position: The location of a functional group on the quinoline ring can dramatically alter its biological activity. For instance, studies have shown that modifying substituents at various positions can significantly impact the cytotoxic effects of the compound. brieflands.com

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modify the electron density of the quinoline ring system, influencing its ability to participate in crucial interactions like hydrogen bonding and π-π stacking with target macromolecules.

Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for the pharmacokinetic profile of a drug. Substituents can be modulated to achieve optimal cell membrane permeability and solubility in biological fluids.

Steric Factors: The size and spatial arrangement of substituents can influence the molecule's ability to fit into the binding pocket of a receptor or enzyme. Bulky groups may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance that prevents effective binding.

The strategic functionalization of the quinoline ring is a cornerstone of modern drug design, allowing medicinal chemists to fine-tune the pharmacological properties of these versatile molecules. researchgate.net

Hypothesized Impact of C-2 Substituents on Biological Interactions (e.g., hydroxyl vs. other groups)

The C-2 position of the quinoline ring is a frequent site for modification to modulate biological activity. In the case of 8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol, the hydroxyl (-OH) group at this position is of particular interest. This compound can exist in tautomeric equilibrium with its keto form, 8-methyl-7-(pyrrolidin-1-yl)quinolin-2(1H)-one. This tautomerism can be critical for biological activity, as each form presents a different set of hydrogen bonding donors and acceptors.

The hydroxyl group itself is a potent hydrogen bond donor and acceptor, a feature that is fundamental for molecular recognition by biological targets such as enzymes and receptors. The ability to form these strong, directional interactions can anchor the molecule within a binding site, contributing significantly to its biological efficacy. For comparison, replacing the hydroxyl group with other substituents would drastically alter these interactions. For example, a methoxy (B1213986) group (-OCH₃) can only act as a hydrogen bond acceptor, while an amino group (-NH₂) can act as a hydrogen bond donor. The presence of a chloro-group has been noted for its significance in antimalarial drugs. ekb.eg Heteroaryl substitutions at the C-2 position have been shown to increase lipophilicity and DNA binding properties, which can enhance anticancer activity. biointerfaceresearch.com

| Substituent at C-2 | Potential Interaction Type | Hypothesized Biological Impact |

|---|---|---|

| -OH (Hydroxyl) | Hydrogen Bond Donor/Acceptor | Strong binding to target protein; potential for tautomerism. |

| -OCH₃ (Methoxy) | Hydrogen Bond Acceptor | Altered binding profile compared to hydroxyl; increased lipophilicity. |

| -NH₂ (Amino) | Hydrogen Bond Donor | Different hydrogen bonding pattern; potential for salt formation. |

| -Cl (Chloro) | Halogen Bonding; Lipophilic | May enhance membrane permeability and binding affinity. |

Postulated Role of the C-7 Pyrrolidine (B122466) Moiety in Receptor Binding and Cellular Uptake

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a versatile scaffold frequently incorporated into bioactive molecules to enhance their pharmacological properties. nih.gov Its inclusion at the C-7 position of the quinoline core in this compound is likely to have several significant impacts.

The non-planar, puckered nature of the pyrrolidine ring introduces a three-dimensional character to the otherwise planar quinoline system. This can be crucial for optimizing the spatial orientation of the molecule to fit into a specific receptor binding pocket. The nitrogen atom within the pyrrolidine ring is basic, allowing it to become protonated at physiological pH. This positive charge can facilitate strong ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a target protein.

Theoretical Contributions of C-8 Substitution to Quinoline Bioactivity (e.g., methyl group effects)

Substitution at the C-8 position of the quinoline ring can significantly influence the molecule's biological profile, often through steric and electronic effects. The presence of a methyl (-CH₃) group at this position in this compound is hypothesized to contribute to its bioactivity in several ways.

The methyl group is small and lipophilic, and its presence can enhance the compound's ability to engage in hydrophobic or van der Waals interactions within a nonpolar region of a biological target. This can lead to an increase in binding affinity.

From a steric perspective, the C-8 methyl group is adjacent to the C-7 pyrrolidine moiety. This proximity can restrict the free rotation of the pyrrolidine ring, locking it into a specific conformation. This pre-organization of the molecule's shape can be entropically favorable for binding to a receptor, as less conformational freedom is lost upon binding. In other quinoline derivatives, the functionalization at the C-8 position has been shown to be important. For example, 8-hydroxyquinoline (B1678124) derivatives are known to possess a wide range of biological activities. nih.gov The functionalization of the C(sp³)-H bond of 8-methylquinoline (B175542), while challenging, is an area of active research, indicating the importance of this position for creating novel bioactive compounds. researchgate.net Studies have also shown that a nitro group positioned ortho to a methyl group can increase cytotoxicity, highlighting the interplay between adjacent substituents. brieflands.com

Significance of the Overall Quinoline Core and its Nitrogen Atom in Mediating Biological Effects

The quinoline core itself is not merely a passive scaffold but an active participant in biological interactions. researchgate.net Its planar, aromatic nature allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in target proteins or intercalation between the base pairs of DNA. nih.gov

The nitrogen atom at position 1 is a key feature of the quinoline ring. It is a weak tertiary base and can participate in several crucial interactions: nih.gov

Hydrogen Bonding: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, forming a critical link with a hydrogen bond donor on a receptor or enzyme. nih.gov

Coordination with Metal Ions: The nitrogen atom can coordinate with metal ions, which are often present as cofactors in the active sites of enzymes. This chelating ability is a known mechanism of action for some quinoline-based drugs.

Salt Formation: The basic nature of the nitrogen allows for the formation of salts, which can improve the solubility and bioavailability of the compound.

Mechanistic Research on Biological Interactions of Quinoline Derivatives

Modulation of Metal Ion Homeostasis through Chelation Mechanisms

Metal ions are crucial for numerous biological processes, and their imbalance is implicated in various diseases. youtube.comtandfonline.com Quinoline (B57606) derivatives, particularly those with a hydroxyl group at the 8-position (8-hydroxyquinolines), are well-documented for their ability to act as potent metal chelators. youtube.comtandfonline.comdovepress.com This chelating ability stems from the presence of electron donor sites, typically the quinoline ring's nitrogen atom and the phenolate (B1203915) oxygen, which can form stable complexes with divalent metal ions. nih.gov

The structure of 8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol contains a quinolin-2-ol moiety, which is a tautomeric form of a quinolin-2-one. While the primary focus of chelation research has been on 8-hydroxyquinolines, the nitrogen and oxygen atoms in the quinolin-2-ol scaffold could potentially participate in metal ion coordination. The chelation properties allow these compounds to influence metal homeostasis, which can prevent metal-induced oxidative stress and the aggregation of misfolded proteins. nih.govresearchgate.net For instance, certain 8-hydroxyquinoline (B1678124) derivatives have been investigated for their ability to chelate excess metal ions like copper (Cu²⁺) and zinc (Zn²⁺) in the brain, which is a therapeutic strategy for neurodegenerative diseases. dovepress.comnih.gov The binding between 8-hydroxyquinolines and metal ions is often reversible, allowing them to act as chaperones, sequestering ions from areas of high concentration and releasing them where they are deficient. youtube.com

The ability of quinoline derivatives to chelate various metal ions is a key aspect of their biological activity. nih.gov This interaction is not only relevant for addressing metal dysregulation but also underpins some of their antimicrobial and anticancer effects. dovepress.comnih.gov

Table 1: Metal Ions Chelated by Structurally Related 8-Hydroxyquinoline Derivatives

| Derivative Class | Metal Ions Chelated | Potential Biological Implication |

|---|---|---|

| 8-Hydroxyquinolines (General) | Divalent metal ions tandfonline.com | Restoration of metal homeostasis tandfonline.com |

| Clioquinol (CQ) | Copper (Cu²⁺), Zinc (Zn²⁺) dovepress.com | Antineurodegenerative, Anticancer dovepress.com |

| Sugar-appended 8-hydroxyquinolines | Copper (Cu²⁺), Zinc (Zn²⁺) nih.gov | Antioxidant, Anti-aggregant nih.gov |

Potential for Enzyme Inhibition and Modulation

Quinoline derivatives represent a versatile scaffold known to interact with a wide range of enzymes, leading to modulation of their activity. researchgate.net

The quinoline core is a key feature in compounds that inhibit various enzymes involved in DNA processing and synthesis. nih.govnih.gov Studies have shown that certain quinoline-based analogs can act as inhibitors of DNA methyltransferases (e.g., human DNMT1) and bacterial topoisomerases (e.g., DNA gyrase and topoisomerase IV). nih.govnih.gov The mechanism of inhibition can involve intercalation into the DNA substrate, which causes a conformational change in the enzyme-DNA complex and moves the catalytic domain away from the DNA. nih.gov For example, specific quinoline analogs with methylamine (B109427) or methylpiperazine additions have demonstrated low micromolar inhibitory potency against both human and bacterial DNA methyltransferases. nih.govnih.gov Furthermore, some quinoline derivatives known as isothiazoloquinolones have shown potent inhibition of topoisomerase IV and DNA gyrase, key enzymes for bacterial DNA replication. nih.gov This suggests that this compound, by analogy, could potentially interfere with enzymes crucial for DNA synthesis and repair.

While direct evidence for the interaction of this compound with Matrix Metalloproteinases (MMPs) is not available, the broader class of quinoline derivatives has been explored for various enzyme inhibitory activities. rsc.org Given the structural diversity and wide range of biological targets for quinolines, MMPs could represent a potential, though currently theoretical, target for this compound class. Further investigation would be required to establish any modulatory effects.

Sphingosine kinases (SphKs) are important enzymes in cellular signaling, and their inhibitors have therapeutic potential. There is currently no direct research linking this compound or closely related analogs to SphK inhibition. However, the quinoline scaffold is a common starting point for the design of kinase inhibitors. nih.gov For example, novel quinoline-pyridine hybrids have been successfully designed as inhibitors of PIM-1 kinase. nih.gov Therefore, it is theoretically plausible that derivatives of the quinoline family could be designed to target SphK, but this remains a speculative area for future research.

Interplay with Cellular Resistance Mechanisms (e.g., P-glycoprotein modulation and collateral sensitivity)

A significant challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). nih.govnih.govaustinpublishinggroup.com P-gp is a transmembrane protein that actively transports a wide range of chemotherapy agents out of cancer cells, reducing their intracellular concentration and efficacy. austinpublishinggroup.com

Several quinoline derivatives have been identified as potent P-gp modulators, capable of reversing MDR. nih.govnih.gov These compounds can act as inhibitors of the P-gp efflux pump, thereby increasing the accumulation of anticancer drugs inside resistant cells. nih.gov For example, a novel quinoline derivative, MS-209, has been shown to reverse P-gp-mediated MDR in small cell lung cancer cells. nih.gov Another quinoline compound, 160a, was predicted through molecular docking to target P-gp and was subsequently confirmed to reverse the MDR phenotype in P-gp-overexpressing tumor cells by inhibiting its drug efflux function. nih.gov The mechanism often involves direct interaction with P-gp, with some modulators acting as competitive substrates. nih.govnih.gov The pyrrolidine (B122466) moiety, present in this compound, is also found in other small molecules that modulate P-gp. nih.gov This suggests that the compound could potentially interact with and modulate P-gp activity.

Another relevant concept is "collateral sensitivity," where resistance to one drug leads to increased sensitivity to another. nih.gov While not directly studied for this specific compound, the generation of collateral sensitivity profiles is a strategy to combat antibiotic resistance, and it is conceivable that similar principles could apply in cancer therapy where P-gp modulators are used. nih.gov

Table 2: Examples of Quinoline Derivatives Modulating P-glycoprotein (P-gp)

| Compound | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Compound 160a | P-gp-overexpressing tumor cells | Reverses MDR phenotype nih.gov | Inhibits P-gp-mediated drug efflux nih.gov |

| MS-209 | Human SCLC (SBC-3/ADM, H69/VP) | Reverses P-gp-mediated MDR nih.gov | P-gp inhibition nih.gov |

Putative Roles in Antifungal and Antibacterial Activity (by analogy with related quinolines)

The quinoline scaffold is a cornerstone in the development of antimicrobial agents. researchgate.netresearchgate.net Numerous derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi. biointerfaceresearch.comapjhs.comnih.gov

The antibacterial action of many quinolones is attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are vital for DNA replication, repair, and recombination. nih.gov The presence of a pyrrolidinyl group at the C-7 position, as in this compound, is a common feature in many potent quinolone antibacterial agents. nih.govresearchgate.net For instance, a series of 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] quinolone derivatives showed excellent activity against Gram-positive bacteria. nih.gov Similarly, 7-(pyrrolidino)-8-methoxyisothiazoloquinolones were found to be highly potent against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In terms of antifungal activity, 8-hydroxyquinolines have been used as fungicides. tandfonline.com Their mechanism is often linked to their metal chelating properties. imjst.org Substituted 2-methyl-8-quinolinols have also been tested for in vitro antifungal activity against fungi such as Aspergillus niger and Trichophyton mentagrophytes. nih.gov While some studies suggest that the 2-methyl analogues can be less active than the corresponding 8-quinolinols, certain halogenated derivatives showed high fungitoxicity. nih.gov The combination of a quinoline core, a methyl group, and a pyrrolidinyl substituent in this compound suggests a potential for antimicrobial activity based on the established structure-activity relationships of this compound class. nih.govnih.govnih.gov

Table 3: Antimicrobial Activity of Selected Quinoline Derivatives

| Derivative Class/Compound | Target Organism(s) | Observed Activity/Potency |

|---|---|---|

| 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] quinolones | Gram-positive bacteria | Excellent in vivo potency nih.gov |

| 7-(3'-substituted)pyrrolidino-8-methoxyisothiazoloquinolones | Quinolone-resistant MRSA | MIC ≤ 0.25 µg/mL for many analogues nih.gov |

| 5,7-dichloro and 5,7-dibromo-2-methyl-8-quinolinols | Aspergillus niger, Trichoderma viride, etc. | Most fungitoxic among tested analogues nih.gov |

| 8-hydroxyquinoline (8HQ) | E. coli, C. difficile | Strong anti-intestinal bacterial activity nih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. nih.govresearchgate.net These calculations provide a detailed picture of the electron distribution, which governs the molecule's reactivity, stability, and intermolecular interactions.

For a molecule like 8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol, DFT calculations would typically be employed to optimize its three-dimensional geometry to the lowest energy state. From this optimized structure, a variety of molecular properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with biological targets, such as the active site of an enzyme, where electrostatic complementarity is often a key driver of binding. For quinoline (B57606) derivatives, studies have shown that the electron density is often localized on specific rings or substituent groups, which can be correlated with their biological function. researchgate.net

Table 1: Example DFT-Calculated Properties for Representative Quinoline Derivatives This table presents hypothetical data based on typical findings for this class of compounds to illustrate the concepts.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Quinolin-2-ol | -5.89 | -1.25 | 4.64 | 3.45 |

| 8-Methylquinolin-2-ol | -5.75 | -1.20 | 4.55 | 3.52 |

| 7-(pyrrolidin-1-yl)quinolin-2-ol | -5.42 | -1.15 | 4.27 | 4.18 |

| This compound | -5.38 | -1.12 | 4.26 | 4.25 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. amazonaws.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. researchgate.net

In a typical docking study involving a quinoline derivative, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A specific binding site on the protein is defined, and a docking algorithm systematically samples numerous possible conformations and orientations of the ligand within this site. These poses are then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction. researchgate.net

For a compound like this compound, docking studies could reveal key interactions with amino acid residues in the target's active site. These interactions often include:

Hydrogen bonds: Formed between hydrogen bond donors (like the -OH group at position 2) and acceptors (like backbone carbonyls or specific residues such as Asp, Glu, or Asn).

Hydrophobic interactions: Involving the aromatic quinoline core and the methyl group with nonpolar residues like Val, Leu, and Ile.

Pi-stacking: Interactions between the aromatic quinoline ring and aromatic residues such as Phe, Tyr, or Trp.

Analysis of these interactions provides a rational basis for the molecule's observed or potential biological activity and can guide the design of analogs with improved potency or selectivity. nih.gov

Table 2: Example Molecular Docking Results for a Quinoline Inhibitor Against a Kinase Target This table presents hypothetical data based on typical findings for this class of compounds to illustrate the concepts.

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

|---|---|---|---|

| This compound | -8.5 | Asp168, Lys72, Leu145 | H-Bond, H-Bond, Hydrophobic |

| Quinolin-2-ol | -6.2 | Asp168, Met120 | H-Bond, Hydrophobic |

| 8-Methylquinolin-2-ol | -6.8 | Asp168, Leu145 | H-Bond, Hydrophobic |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Flexibility

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. jchemlett.com MD simulations are essential for assessing the stability of a docked pose and understanding the flexibility of both the ligand and the receptor upon binding. nih.gov

An MD simulation begins with the ligand-protein complex structure, often the top-scoring pose from a docking study. This complex is placed in a simulated physiological environment (a box of water molecules and ions). The forces on every atom are then calculated, and Newton's laws of motion are used to predict their positions and velocities over a short time step. By repeating this process millions of times, a trajectory is generated that describes the system's evolution over nanoseconds or even microseconds.

Analysis of the MD trajectory can reveal:

Stability of the complex: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD plot suggests that the complex remains in a consistent conformation.

Flexibility of specific regions: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding.

Persistence of key interactions: The simulation allows for the analysis of the stability of hydrogen bonds and other interactions identified in the docking study. An interaction that is maintained for a high percentage of the simulation time is considered stable and important for binding.

These simulations provide a more realistic and detailed understanding of the binding event than docking alone. nih.gov

Table 3: Example Analysis from a 100 ns Molecular Dynamics Simulation This table presents hypothetical data based on typical findings for this class of compounds to illustrate the concepts.

| System | Average Ligand RMSD (Å) | Average Protein RMSD (Å) | Key H-Bond Occupancy (%) |

|---|---|---|---|

| Protein-Ligand Complex | 1.5 ± 0.3 | 2.1 ± 0.4 | Ligand-OH...Asp168 (85%) |

| Apo-Protein (no ligand) | N/A | 2.8 ± 0.6 | N/A |

In Silico Screening and Virtual Library Design for Analog Exploration

In silico (computational) screening is a powerful strategy for identifying promising new molecules from large chemical databases. This process can be structure-based, where a library of compounds is docked into a protein target, or ligand-based, where new molecules are sought based on similarity to known active compounds.

For a scaffold like this compound, a virtual library of analogs could be designed by systematically modifying its structure. For example, one could explore:

Different substituents on the quinoline ring.

Alternative heterocyclic rings in place of pyrrolidine (B122466).

Variations of the methyl group at position 8.

This newly designed virtual library can then be subjected to a high-throughput virtual screening (HTVS) workflow. This typically involves filtering the library based on physicochemical properties (e.g., Lipinski's Rule of Five to assess drug-likeness) followed by hierarchical docking protocols (from fast, less accurate methods to slower, more rigorous ones). The top-scoring compounds from this screening are identified as "hits" and prioritized for synthesis and experimental testing. This approach significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening of physical compounds.

Table 4: Example Hit List from an In Silico Screen of a Virtual Quinoline Library This table presents hypothetical data based on typical findings for this class of compounds to illustrate the concepts.

| Compound ID | Modification from Parent Scaffold | Predicted Binding Affinity (kcal/mol) | Drug-Likeness Score (0-1) |

|---|---|---|---|

| Analog-001 | 8-Ethyl instead of 8-Methyl | -8.7 | 0.95 |

| Analog-002 | 7-(Piperidin-1-yl) instead of 7-(pyrrolidin-1-yl) | -8.3 | 0.92 |

| Analog-003 | 5-Fluoro substitution | -9.1 | 0.98 |

| Analog-004 | 2-Amino instead of 2-ol | -8.9 | 0.96 |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol would be expected to show distinct signals for each unique proton environment. The aromatic protons on the quinoline (B57606) core would appear in the downfield region, typically between 6.5 and 8.0 ppm. The protons of the pyrrolidine (B122466) ring would likely exhibit multiplets in the upfield region, and the methyl group at the 8-position would present as a singlet. The hydroxyl proton at the 2-position might show a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. The spectrum for this compound would display signals for the quinoline ring carbons, the pyrrolidine carbons, and the methyl carbon. The carbon attached to the hydroxyl group (C2) and the carbons of the aromatic system would be found in the downfield region of the spectrum.

Expected NMR Data:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 2.0 - 2.2 | Pyrrolidine CH₂ |

| ~ 2.4 | 8-CH₃ |

| ~ 3.3 - 3.5 | Pyrrolidine N-CH₂ |

| ~ 6.5 - 8.0 | Aromatic CH |

| ~ 10.0 - 12.0 | 2-OH (broad) |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the precise molecular weight and elemental composition of a compound. nih.govub.edu For this compound (molecular formula C₁₄H₁₆N₂O), HRMS would provide an exact mass measurement. This high-precision data allows for the confident determination of the molecular formula by comparing the experimental mass to the calculated theoretical mass. The fragmentation pattern observed in the mass spectrum can also offer structural information.

Expected HRMS Data:

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₆N₂O |

| Calculated Exact Mass | [M+H]⁺: 229.1335 (for the protonated molecule) |

| Observed Mass | To be determined experimentally |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. astrochem.orgmdpi.comresearchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H (if in tautomeric form), C-H, C=C, C-N, and C-O bonds. The presence of a broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be visible in the 1500-1650 cm⁻¹ region.

Expected IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 3600 | O-H stretch (broad) |

| 3000 - 3100 | Aromatic C-H stretch |

| 2850 - 2960 | Aliphatic C-H stretch (methyl & pyrrolidine) |

| 1600 - 1650 | C=C and C=N stretch (aromatic ring) |

| 1200 - 1300 | C-N stretch |

| 1150 - 1250 | C-O stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. mdpi.comresearchgate.net The quinoline ring system in this compound is a chromophore that is expected to absorb UV radiation. The spectrum would likely display multiple absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the substituents on the quinoline ring and the solvent used.

Expected UV-Vis Data:

| Solvent | λmax (nm) (Predicted) | Molar Absorptivity (ε) (Predicted) | Transition |

| Ethanol | ~ 230 - 250 | To be determined experimentally | π-π |

| Ethanol | ~ 320 - 350 | To be determined experimentally | π-π |

The combined interpretation of data from these advanced spectroscopic techniques would be required to provide a conclusive structural confirmation of this compound.

Future Research Directions and Analog Design

Rational Design of Novel Analogs and Derivatives of 8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol

The rational design of new molecules based on the this compound scaffold is a key strategy for developing next-generation therapeutic agents. mdpi.com This approach leverages an understanding of the structure-activity relationships (SAR) to make targeted modifications to the molecule, aiming to improve efficacy, selectivity, and pharmacokinetic properties.

Key strategies in the rational design of analogs include:

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties. For instance, the pyrrolidinyl group could be replaced with other cyclic amines (e.g., piperidine, morpholine) to probe the impact on binding affinity and selectivity.

Functional Group Modification: Altering or adding functional groups to the quinoline (B57606) core. Modifications to the methyl group at the 8-position or substitutions on the phenyl ring of the quinoline could influence lipophilicity and cell permeability. researchgate.net

Scaffold Hopping: Replacing the central quinolin-2-ol core with other heterocyclic systems while retaining key pharmacophoric features to discover novel intellectual property and potentially improved drug-like properties.

A computational approach, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, can be employed to correlate the structural features of a series of compounds with their biological activity. nih.gov This allows for the identification of specific steric and electrostatic characteristics that are crucial for enhancing the desired therapeutic effects, guiding the synthesis of more potent analogs. nih.gov

Table 1: Proposed Modifications for Analog Design

| Modification Site | Proposed Change | Rationale |

|---|---|---|

| 7-position | Replacement of pyrrolidine (B122466) with piperidine, morpholine, or other N-heterocycles | To explore the effect of ring size and heteroatom composition on target binding and selectivity. |

| 8-position | Substitution of the methyl group with ethyl, trifluoromethyl, or methoxy (B1213986) groups | To modulate lipophilicity, electronic properties, and metabolic stability. |

| Quinoline Core | Introduction of substituents (e.g., halogens, hydroxyl groups) at positions 3, 4, 5, or 6 | To alter the electronic distribution and create new interaction points with biological targets. nih.gov |

| 2-ol Group | Conversion to an ether or ester | To improve pharmacokinetic properties such as oral bioavailability and duration of action. |

Exploration of Diverse Biological Targets and Mechanistic Pathways

The quinoline and quinolinone scaffolds are known to interact with a broad spectrum of biological targets, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.comresearchgate.netrsc.org A crucial future direction is to systematically screen this compound and its newly designed analogs against a wide range of molecular targets to uncover their full therapeutic potential.

Potential biological targets for exploration include:

Protein Kinases: Many quinoline derivatives are known to inhibit protein kinases, which are critical targets in oncology. mdpi.com Screening against panels of kinases such as EGFR, BRAFV600E, and PI3Kα could identify potent and selective inhibitors. mdpi.commdpi.com

p53 Pathway: Certain quinolinol core structures have been identified as activators of the p53 tumor suppressor pathway, a crucial mechanism for inducing cancer cell death. plos.orgnih.gov Investigating the ability of these compounds to stabilize and activate p53 could lead to new anticancer therapies. plos.orgnih.gov

Microbial Enzymes: Quinoline derivatives have shown promise as antimicrobial agents by targeting essential bacterial or fungal enzymes. researchgate.net For example, they might interfere with DNA replication in bacteria like Escherichia coli or ergosterol (B1671047) synthesis in fungi like Candida albicans. researchgate.net

Neurotransmitter Receptors and Enzymes: Given the prevalence of the quinoline scaffold in neuroactive compounds, exploring targets within the central nervous system, such as serotonin (B10506) receptors or enzymes like butyrylcholinesterase (BChE), could reveal potential treatments for neurodegenerative disorders. researchgate.net

Integration with High-Throughput Screening and Phenotypic Assays

To efficiently explore the vast chemical space of new analogs and identify their biological activities, integration with high-throughput screening (HTS) is essential. dovepress.com HTS allows for the rapid testing of thousands of compounds against specific targets or in cell-based models. nih.gov

The screening process can be structured as follows:

Primary HTS: A large library of derivatives of this compound would be tested in a primary assay, often a simplified, robust model to identify initial "hits." nih.govresearchgate.net For example, a cell-based assay using cancer cell lines could identify compounds that inhibit cell proliferation.

Secondary and Orthogonal Assays: Hits from the primary screen are then evaluated in more complex secondary assays to confirm their activity and rule out false positives caused by assay interference. nih.gov This could involve testing against specific enzyme targets or in different cell lines.

Phenotypic Screening: In addition to target-based screening, phenotypic assays can identify compounds that produce a desired effect in a biological system (e.g., inducing apoptosis in cancer cells) without prior knowledge of the specific molecular target. This approach can uncover novel mechanisms of action.

Modern HTS technologies, including high-content screening (HCS), allow for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of a compound's biological effects. dovepress.com

Development of Structure-Based Drug Design Strategies for Enhanced Biological Interactions

Once a promising biological target has been identified, structure-based drug design (SBDD) strategies can be employed to optimize the interaction between the compound and its target. This approach relies on the three-dimensional structural information of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy.

Key SBDD techniques include:

Molecular Docking: Computational simulations are used to predict the preferred binding orientation of a ligand (the quinoline derivative) to its target protein. researchgate.net This helps in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: These simulations model the movement of the ligand and protein over time, providing insights into the stability of the binding interaction and the conformational changes that may occur upon binding. nih.gov

Fragment-Based Drug Discovery (FBDD): This involves screening smaller chemical fragments to identify those that bind to the target. These fragments can then be grown or linked together to create a more potent lead compound, guided by the structural information of the target.

By using these computational tools, researchers can rationally design modifications to the this compound structure to maximize its binding affinity and selectivity for the intended biological target, ultimately leading to the development of more effective and safer medicines.

Q & A

Q. What are the recommended synthetic routes for preparing 8-methyl-7-(pyrrolidin-1-yl)quinolin-2-ol derivatives?

The Mannich reaction is a key method for synthesizing quinolinol derivatives. A typical procedure involves refluxing 8-hydroxyquinoline (1 mmol) with paraformaldehyde (1.2 mmol) and a secondary amine (e.g., pyrrolidine) in absolute ethanol for 12 hours. Triethylamine (1.2 mmol) is added as a base to facilitate imine formation. Post-reaction, the mixture is filtered, concentrated, and purified via recrystallization (e.g., EtOH–H₂O, 1:1). This method yields α-aminomethylated derivatives, with modifications possible by varying substituents on the quinoline core or amine components .

Q. How can structural characterization of this compound be performed?

Key techniques include:

- ¹H/¹³C NMR : Assign signals for quinoline protons (e.g., δ 8.78 ppm for quinoline-H) and pyrrolidine protons (e.g., δ 2.50–3.50 ppm for N–CH₂). Substituents like methyl groups appear at δ 2.30–2.60 ppm .

- HRMS (ESI) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₇N₂O: 245.1285; observed: 245.1289) .

- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for analogous 7-(morpholin-4-ylmethyl)quinolin-8-ol derivatives .

Q. What safety protocols are critical when handling quinolinol derivatives?

- PPE : Gloves, lab coats, and safety glasses to prevent skin/eye contact. Use masks to avoid inhalation .

- First aid : For skin exposure, wash immediately with water; consult a physician if irritation persists .

- Storage : Keep away from ignition sources and moisture; store in a dry, cool environment .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of Mannich reactions in quinoline derivatives?

Regioselectivity depends on:

- Temperature : Higher temperatures (e.g., 60°C for 24 hours) favor thermodynamically stable products, while lower temperatures (e.g., ice-water bath) may trap intermediates .

- Substituent effects : Electron-donating groups (e.g., methoxy) on the quinoline ring direct aminomethylation to less hindered positions. Steric hindrance from bulky amines (e.g., piperazine) can alter reaction pathways .

- Catalysts : Silver oxide (Ag₂O) enhances coupling efficiency in glycosylation reactions of 8-hydroxyquinoline derivatives .

Q. How can biological activities of this compound derivatives be evaluated?

- Antimicrobial assays : Test against bacterial/fungal strains using broth microdilution (MIC determination). Derivatives with halogen substituents (e.g., Cl, Br) show enhanced activity due to increased lipophilicity .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., glioblastoma). Pyridine variants of quinolinol derivatives exhibit improved blood-brain barrier penetration .

- Docking studies : Simulate interactions with target proteins (e.g., survivin, HIV-1 integrase) using software like AutoDock. Optimize substituents for hydrogen bonding or π-π stacking .

Q. How can computational modeling resolve contradictions in spectral data?

- DFT calculations : Predict NMR chemical shifts and compare with experimental data to confirm regiochemistry. For example, discrepancies in δ 8.55 ppm (quinoline-H) vs. δ 8.11 ppm (aryl-H) can be validated via optimized geometries .

- Molecular dynamics : Simulate solvent effects on HRMS fragmentation patterns to identify dominant ionization pathways .

Q. What strategies address low yields in the synthesis of quinolinol derivatives?

- Purification : Use column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) instead of recrystallization for polar byproducts .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 2 hours vs. 24 hours) and improve yields by 20–30% .

- Protecting groups : Temporarily block hydroxyl groups (e.g., acetylated glucuronosyl derivatives) to prevent side reactions during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.